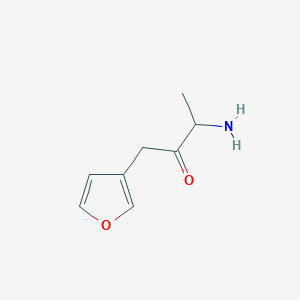
3-Amino-1-(furan-3-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(furan-3-yl)butan-2-one is an organic compound with the molecular formula C8H11NO2. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(furan-3-yl)butan-2-one can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . This method provides good to high yields and requires short reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of multi-component condensation and the use of readily available starting materials suggest that scalable production is feasible. The use of acetic acid as a solvent and reflux conditions are typical in industrial organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(furan-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
3-Amino-1-(furan-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Amino-1-(furan-3-yl)butan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(furan-2-yl)butan-2-one: Similar structure but lacks the amino group.
3-Amino-1-(furan-2-yl)butan-2-one: Positional isomer with the amino group on a different carbon.
Furan-2-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
3-Amino-1-(furan-3-yl)butan-2-one is unique due to the presence of both an amino group and a furan ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-amino-1-(furan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
Clé InChI |
SQVRQIFQCZCONH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)CC1=COC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




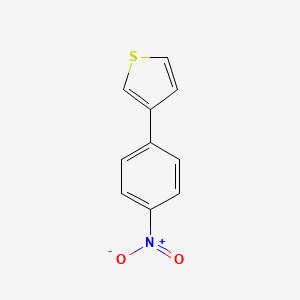

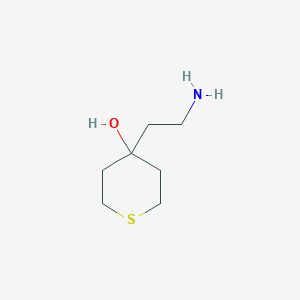
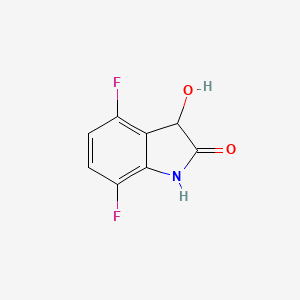
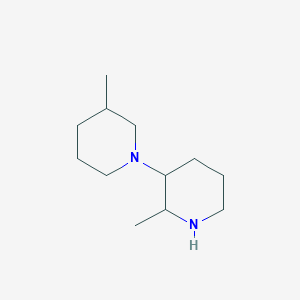
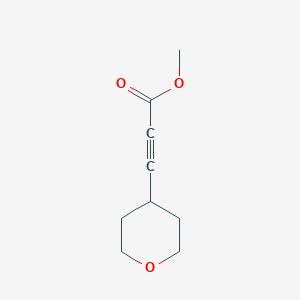
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)
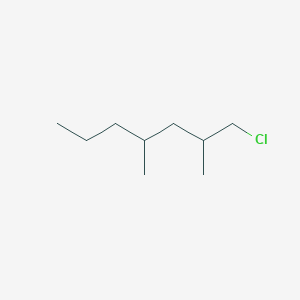
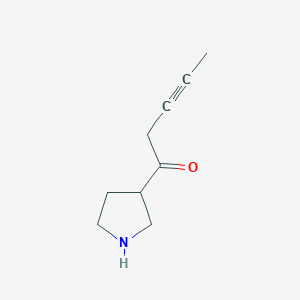
![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
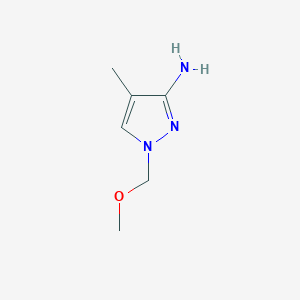
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
